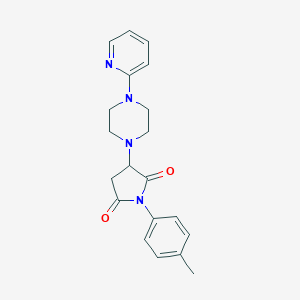![molecular formula C19H13N5O2S B304535 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B304535.png)
5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用機序
The mechanism of action of 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the NF-κB pathway, which plays a significant role in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide can induce apoptosis in cancer cells and inhibit the NF-κB pathway, which plays a significant role in inflammation. It has also been shown to have neuroprotective effects.
実験室実験の利点と制限
One of the significant advantages of using 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide in lab experiments is its potential as an anticancer agent. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
将来の方向性
There are several future directions for research on 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide. One of the significant directions is to study its potential use as an anti-inflammatory agent. Another direction is to investigate its potential as a neuroprotective agent. Additionally, studies can be conducted to improve the solubility of this compound in water and to reduce its potential toxicity.
Conclusion:
In conclusion, 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide is a chemical compound that has potential applications in various fields of research. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Future research can be conducted to investigate its potential as an anti-inflammatory and neuroprotective agent and to improve its solubility and reduce its potential toxicity.
合成法
The synthesis of 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide has been reported in the literature using different methods. One of the methods involves the reaction of 4-methyl-2-phenylfuro[2,3-d]pyrimidine-5-carbaldehyde with 1H-pyrrole-1-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride to yield the intermediate compound. The intermediate is then reacted with 2-chloro-1,3,4-oxadiazole in the presence of sodium hydride to yield the final product.
科学的研究の応用
5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide has been studied for its potential applications in various fields of research. One of the significant applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its neuroprotective effects.
特性
製品名 |
5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide |
|---|---|
分子式 |
C19H13N5O2S |
分子量 |
375.4 g/mol |
IUPAC名 |
5-(4-methyl-2-phenyl-5-pyrrol-1-ylfuro[2,3-d]pyrimidin-6-yl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C19H13N5O2S/c1-11-13-14(24-9-5-6-10-24)15(18-22-23-19(27)26-18)25-17(13)21-16(20-11)12-7-3-2-4-8-12/h2-10H,1H3,(H,23,27) |
InChIキー |
MMFMRRFWVCJETK-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(OC2=NC(=N1)C3=CC=CC=C3)C4=NNC(=S)O4)N5C=CC=C5 |
正規SMILES |
CC1=C2C(=C(OC2=NC(=N1)C3=CC=CC=C3)C4=NNC(=S)O4)N5C=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304452.png)
![3-[(2,3-Dimethylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304453.png)
![1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B304454.png)
![1-(4-methylphenyl)-3-[(3-pyridylmethyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B304457.png)
![3-[(4-Fluorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304458.png)
![3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304459.png)




![3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304467.png)
![1-(4-Methylphenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B304468.png)
![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl){4-[(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]phenyl}methanone](/img/structure/B304469.png)
![6-Chloro-15-ethyl-10-azatetracyclo[11.3.1.0~2,11~.0~4,9~]heptadeca-2(11),3,5,7,9,14-hexaen-3-ylamine](/img/structure/B304474.png)